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Compound of Interest

Compound Name: Methyl homoveratrate

Cat. No.: B094004 Get Quote

Disclaimer: This document provides a technical overview of the potential anticancer properties

of Methyl homoveratrate (also known as Methyl 2-(3,4-dimethoxyphenyl)acetate). As of the

date of this publication, dedicated peer-reviewed research on the specific anticancer activities

of Methyl homoveratrate is limited. The information presented herein is extrapolated from

studies on structurally related compounds, particularly phenylacetic acid derivatives and

molecules containing a 3,4-dimethoxyphenyl moiety. The proposed mechanisms, experimental

protocols, and signaling pathways are therefore hypothetical and intended to serve as a guide

for future research.

Executive Summary
Methyl homoveratrate, a derivative of phenylacetic acid, presents a scaffold of interest for

anticancer drug development. While direct evidence is not yet available in peer-reviewed

literature, a commercial supplier suggests that its anticancer activity may stem from the

inhibition of topoisomerase II and fatty acid synthase, leading to apoptosis[1]. Phenylacetic acid

and its derivatives have been noted for their potential to induce differentiation, growth inhibition,

and apoptosis in tumor cells[2]. This guide synthesizes available information on related

compounds to propose a potential framework for investigating the anticancer properties of

Methyl homoveratrate.
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Property Value

IUPAC Name Methyl 2-(3,4-dimethoxyphenyl)acetate

Synonyms Methyl homoveratrate

CAS Number 15964-79-1

Molecular Formula C₁₁H₁₄O₄

Molecular Weight 210.23 g/mol

Appearance White crystalline solid

Solubility
Soluble in organic solvents such as DMSO,

ethanol

Hypothesized Mechanisms of Anticancer Activity
Based on the activity of structurally similar compounds and preliminary supplier information,

Methyl homoveratrate may exert anticancer effects through several mechanisms:

Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme in DNA replication and

transcription. Its inhibition can lead to DNA damage and apoptosis in cancer cells[3].

Fatty Acid Synthase (FASN) Inhibition: FASN is often overexpressed in cancer cells and is

involved in the synthesis of fatty acids required for membrane production and energy.

Inhibition of FASN can induce apoptosis in tumor cells[4][5].

Induction of Apoptosis: Phenylacetic acid derivatives are known to induce apoptosis in

various cancer cell lines[2]. This could be a downstream effect of enzyme inhibition or

through other cellular pathways.

Cell Cycle Arrest: Many cytotoxic compounds exert their effects by arresting the cell cycle at

specific checkpoints, preventing cancer cell proliferation.
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Phenylacetic Acid Derivatives
Research on phenylacetic acid derivatives has demonstrated their potential as anticancer

agents. For instance, fluorinated phenylacetamide derivatives have shown cytotoxic effects

against prostate and breast cancer cell lines[6][7]. The anticancer activity of these compounds

is often linked to the induction of apoptosis[2]. Structure-activity relationship (SAR) studies on

phenolic acid derivatives suggest that the nature and position of substituents on the phenyl ring

are critical for their cytotoxic and antiproliferative activities[8].

Compounds with a 3,4,5-Trimethoxyphenyl Moiety
Compounds containing a 3,4,5-trimethoxyphenyl group, which is structurally similar to the 3,4-

dimethoxyphenyl group of Methyl homoveratrate, have been shown to induce apoptosis and

cell cycle arrest in cancer cells. For example, certain synthetic compounds with this moiety

have demonstrated selective cytotoxicity against hematological neoplastic cell lines, inducing

apoptosis through mitochondrial involvement[9][10]. Additionally, 2-methoxy-5((3,4,5-

trimethoxyphenyl) seleninyl) phenol has been shown to cause G2/M cell cycle arrest and

apoptosis in non-small cell lung cancer cells[11].

Proposed Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to

validate the potential anticancer properties of Methyl homoveratrate.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay would determine the concentration of Methyl homoveratrate that inhibits the

growth of cancer cell lines by 50% (IC50).

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], HeLa

[cervical], A549 [lung]) and a non-cancerous cell line (e.g., Vero) for selectivity assessment.

Procedure:

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24

hours.
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Treat cells with various concentrations of Methyl homoveratrate (e.g., 0.1, 1, 10, 50, 100

µM) dissolved in a suitable solvent (e.g., DMSO) for 48-72 hours. Include a vehicle control

(DMSO alone).

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 4 hours.

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol

with HCl).

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide
Staining)
This assay would quantify the induction of apoptosis by Methyl homoveratrate.

Cell Lines: Cancer cell lines showing sensitivity in the MTT assay.

Procedure:

Treat cells with Methyl homoveratrate at its IC50 concentration for 24 and 48 hours.

Harvest and wash the cells with cold PBS.

Resuspend the cells in Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered

early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis
This assay would determine if Methyl homoveratrate causes cell cycle arrest.
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Cell Lines: Cancer cell lines showing sensitivity in the MTT assay.

Procedure:

Treat cells with Methyl homoveratrate at its IC50 concentration for 24 hours.

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

Wash the cells and resuspend in PBS containing RNase A and PI.

Incubate for 30 minutes in the dark.

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1,

S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assay
This assay would directly test the inhibitory effect of Methyl homoveratrate on topoisomerase

II.

Assay Kit: Commercially available Topoisomerase II drug screening kits can be used (e.g.,

from TopoGEN or Inspiralis)[12][13].

Principle: These kits typically use kinetoplast DNA (kDNA) as a substrate. Topoisomerase II

decatenates the kDNA, and the products are resolved by agarose gel electrophoresis. An

inhibitor will prevent this decatenation.

Procedure:

Set up reactions containing human topoisomerase II, kDNA, and varying concentrations of

Methyl homoveratrate.

Include a positive control inhibitor (e.g., etoposide) and a negative control (no inhibitor).

Incubate the reactions at 37°C for 30 minutes.

Stop the reaction and run the samples on an agarose gel.
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Visualize the DNA bands under UV light. Inhibition is indicated by the persistence of

catenated kDNA.

Fatty Acid Synthase (FASN) Inhibition Assay
This assay would measure the inhibitory effect of Methyl homoveratrate on FASN activity.

Principle: FASN activity can be measured spectrophotometrically by monitoring the oxidation

of NADPH at 340 nm.

Procedure:

Purify FASN from a suitable source or use a commercially available enzyme.

Set up reactions containing FASN, acetyl-CoA, malonyl-CoA, NADPH, and varying

concentrations of Methyl homoveratrate in a suitable buffer.

Include a positive control inhibitor (e.g., cerulenin or C75) and a negative control.

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

Calculate the rate of NADPH oxidation to determine the level of FASN inhibition.

Potential Signaling Pathways and Visualizations
The following diagrams, rendered in Graphviz DOT language, illustrate the hypothesized

signaling pathways through which Methyl homoveratrate may exert its anticancer effects.
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Caption: A proposed workflow for the investigation of the anticancer properties of Methyl
homoveratrate.

Hypothesized Apoptosis Induction Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b094004?utm_src=pdf-body
https://www.benchchem.com/product/b094004?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Inhibition

Cellular Effects

Apoptosis Cascade

Methyl Homoveratrate

Topoisomerase II

inhibits

Fatty Acid Synthase

inhibits

DNA Damage Lipid Depletion

Mitochondrial Stress

Bax Activation

Cytochrome c Release

Caspase-9 Activation

Caspase-3 Activation

Apoptosis

Click to download full resolution via product page

Caption: Hypothesized intrinsic apoptosis pathway initiated by Methyl homoveratrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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